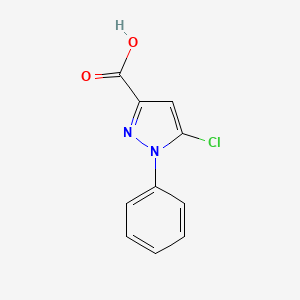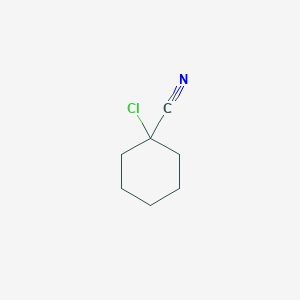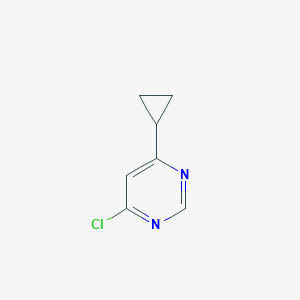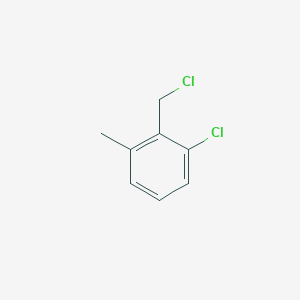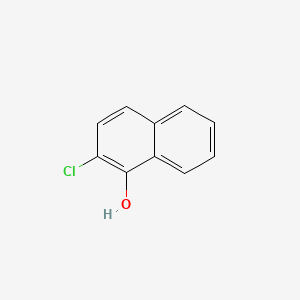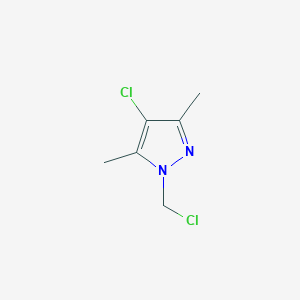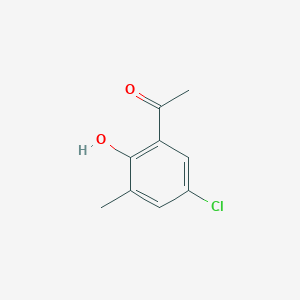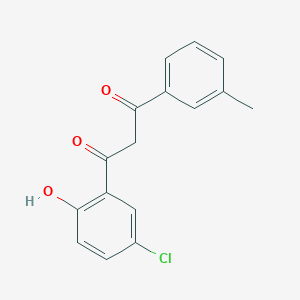
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Descripción general
Descripción
The compound 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is a 1,3-dione derivative with potential applications in various fields, including material science and medicinal chemistry. The presence of electron-donating and electron-withdrawing groups on the phenyl rings may influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of related 1,3-dione compounds has been achieved through different methods. For instance, ultrasound irradiation has been utilized to synthesize 1-(5-chloro 2 hydroxyphenyl)-3-(5-bromo 2-chlorophenyl)propane-1,3-dione and its transition metal complexes, indicating that innovative synthetic techniques such as sonication can be employed to obtain such compounds efficiently . This method is environmentally friendly due to its mild reaction conditions and simple purification steps.
Molecular Structure Analysis
The molecular structure of 1,3-diones is characterized by the presence of a β-diketo system, which can act as a bidentate ligand, coordinating with transition metal ions . The structure is further influenced by substituents on the phenyl rings, which can lead to different electronic effects and steric interactions, potentially affecting the compound's ability to form complexes and its overall stability.
Chemical Reactions Analysis
1,3-Diones are versatile in chemical reactions, capable of undergoing keto-enol tautomerism, which is essential for chelating metal ions . They can also react with amines and aldehydes to form various products such as imines and chalcones, depending on the reaction conditions and the nature of the reactants . These reactions are crucial for the synthesis of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-diones and their complexes can be characterized by techniques such as IR, NMR, X-ray diffraction, and conductometry . These compounds can exhibit interesting properties such as solvatochromism, aggregation-induced emission, and chromic effects, which are significant for applications in sensing, imaging, and as functional materials . The metal complexes of 1,3-diones have been found to possess satisfactory disinfectant activity, indicating their potential use in medicinal applications .
Aplicaciones Científicas De Investigación
Synthesis and Fluorescent Properties
Researchers have synthesized various ligands, including derivatives similar to the specified compound, to study their fluorescent properties when complexed with europium ions (Eu(III)). The study found that these ligands, when complexed with Eu(III), exhibit characteristic europium emissions, indicating efficient energy transfer from the ligands to the europium ions. This suggests potential applications in materials science, particularly in developing new fluorescent materials (Ma Kunpen, 2015).
Antimicrobial Applications
Several studies have synthesized derivatives of the compound and tested their antimicrobial properties. For instance, transition metal complexes of a closely related 1,3-dione were found to exhibit moderate to excellent antimicrobial activity against various bacteria and fungi, indicating the potential for developing new antimicrobial agents (S. N. Sampal et al., 2018).
Ultrasound Synthesis and Disinfectant Activity
Ultrasound irradiation has been used to synthesize the compound and its metal complexes, showing efficient and environmentally friendly synthesis methods. These compounds and their complexes demonstrated satisfactory disinfectant activity, highlighting their potential use in developing disinfectants (N. Korde, 2020).
Antioxidant Activities
Derivatives of the compound have also been explored for their antioxidant activities. For example, compounds obtained by interaction with α-acetobromoglucose showed potent antibacterial and antifungal activity and were predicted to have good bioavailability, suggesting their use in developing antioxidant agents (Javed Sheikh et al., 2011).
Propiedades
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-3-2-4-11(7-10)15(19)9-16(20)13-8-12(17)5-6-14(13)18/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDHEGDQSUGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357986 | |
| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
CAS RN |
420825-19-0 | |
| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




